7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-chloro-4-methoxybenzoate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE is a complex organic compound that features a benzoxathiol core with methoxyphenyl and chloromethoxybenzoate substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE typically involves multi-step organic reactions
Preparation of Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of appropriate thiol and phenol derivatives under acidic conditions.
Introduction of Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the benzoxathiol core with a methoxyphenyl derivative, often using a Lewis acid catalyst.
Attachment of Chloromethoxybenzoate Group: The final step is the esterification of the intermediate compound with 3-chloro-4-methoxybenzoic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy or chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for developing enzyme inhibitors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE
- 3-Chloro-4-methoxyphenyl isocyanate
- 3-Chloro-4-methoxyphenethylamine hydrochloride
Uniqueness
What sets 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLORO-4-METHOXYBENZOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H15ClO6S |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-chloro-4-methoxybenzoate |
InChI |
InChI=1S/C22H15ClO6S/c1-26-14-6-3-12(4-7-14)16-10-15(11-19-20(16)29-22(25)30-19)28-21(24)13-5-8-18(27-2)17(23)9-13/h3-11H,1-2H3 |
InChI Key |
ZHHVYNHJVNFSPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C=C4)OC)Cl)SC(=O)O3 |
Origin of Product |
United States |
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